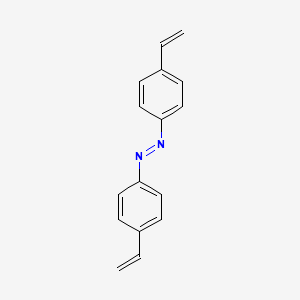

Bis(4-ethenylphenyl)diazene

Description

Bis(4-ethenylphenyl)diazene (CAS: 92792-15-9), also known as (E)-1,2-bis(4-ethynylphenyl)diazene, is a diazene derivative characterized by two ethynyl-substituted phenyl groups linked by an azo (-N=N- bond) group . Its molecular formula is C₁₆H₁₀N₂, with a molecular weight of 230.27 g/mol and an IUPAC name of bis(4-ethynylphenyl)diazene. The compound is synthesized via coupling reactions, with rigorous quality control using analytical techniques such as HPLC, GC-MS, NMR, and FTIR .

This compound is primarily utilized as a pharmaceutical intermediate and in medicinal chemistry for drug discovery. Its ethynyl groups confer unique electronic properties, making it valuable in materials science and biotechnology applications . The compound’s stability under standard storage conditions and compatibility with diverse reaction conditions enhance its industrial relevance .

Properties

IUPAC Name |

bis(4-ethenylphenyl)diazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-3-13-5-9-15(10-6-13)17-18-16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKDEEXFAVIGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42254-91-1 | |

| Record name | Bis(4-ethenylphenyl)diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042254911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-ethenylphenyl)diazene can be synthesized through several methods. One common approach involves the reaction of 4-ethenylaniline with nitrosobenzene under acidic conditions. The reaction typically proceeds via the formation of an intermediate azoxy compound, which is subsequently reduced to the desired diazene compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-ethenylphenyl)diazene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form azoxy compounds.

Reduction: Reduction of this compound can yield hydrazine derivatives.

Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often employ reagents such as bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Substituted diazene derivatives with various functional groups.

Scientific Research Applications

Bis(4-ethenylphenyl)diazene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

Industry: This compound is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of bis(4-ethenylphenyl)diazene involves its ability to undergo cis-trans isomerization. This process can be triggered by light or heat, leading to changes in the compound’s geometry and electronic properties. The molecular targets and pathways involved in its action are still under investigation, but it is believed that the compound can interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazene derivatives with aryl substituents exhibit distinct physicochemical and biological properties depending on the functional groups attached. Below is a detailed comparison of Bis(4-ethenylphenyl)diazene with structurally related compounds:

Table 1: Structural and Functional Comparison of Diazene Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity The 4-chlorophenyl derivative (CAS: N/A) demonstrated efficacy in stabilizing the tumor suppressor Pdcd4, likely due to chlorine’s electron-withdrawing nature enhancing binding affinity .

Thermodynamic Properties

- Bis(4-methoxyphenyl)diazene 1-oxide exhibits a high enthalpy of fusion (ΔfusH = 20.63–29.30 kJ/mol), suggesting strong crystalline packing forces due to methoxy group polarity .

- The lipophilicity of Bis(3-chlorophenyl)diazene 1-oxide (logP = 4.919) makes it suitable for membrane-permeable drug candidates .

Applications in Materials Science

- This compound’s ethynyl groups enable π-conjugation, useful in organic electronics or sensors .

- The iodine-substituted derivative (CAS: 76274-15-2) may serve in radiopharmaceuticals due to iodine’s heavy atom effect, enhancing X-ray contrast or radioactive labeling .

Table 2: Physicochemical Data Comparison

| Property | This compound | Bis(4-methoxyphenyl)diazene 1-oxide | Bis(3-chlorophenyl)diazene 1-oxide |

|---|---|---|---|

| Melting Point | Not reported | 377.20–406.50 K (NIST) | Not reported |

| ΔfusH (kJ/mol) | Not reported | 20.63–29.30 | Not reported |

| logP (lipophilicity) | Estimated ~3.5 | Not reported | 4.919 (Crippen) |

| Solubility | Low (nonpolar solvents) | Moderate (polar aprotic solvents) | Low (lipophilic) |

Biological Activity

Chemical Structure and Properties

Bis(4-ethenylphenyl)diazene, with the chemical formula and CAS number 179538, is an organic compound characterized by its diazene functional group. The compound features two ethylene-substituted phenyl groups attached to a central diazene unit. Its structural properties suggest potential reactivity in biological systems, particularly in relation to oxidative stress and cancer pathways.

The mechanisms underlying the biological activity of diazene compounds often involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can result in DNA damage, apoptosis, or necrosis in cancer cells. For instance, studies have shown that certain bis(diazene) compounds can induce genotoxic effects, which are crucial for their anticancer activity .

Toxicity and Safety Profile

Despite the promising anticancer activities of some diazene derivatives, toxicity remains a concern. Evaluations using the comet assay have indicated varying levels of genotoxicity among different derivatives, suggesting that while some compounds exhibit significant biological activity, they may also pose risks of DNA damage . Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate that while some derivatives show good bioavailability, others may present limitations concerning safety profiles .

Comparative Data Table

| Compound Name | IC50 (µM) | Cell Lines Affected | Genotoxicity Level |

|---|---|---|---|

| This compound | Not specified | RKO, HeLa | Moderate |

| Bis(spiro-2,4-dihydro-3H-pyrazol) | 49.79 - 113.70 | RKO, PC-3, HeLa | High |

| Other Diazene Derivatives | Varies | A-549, MCF-7 | Variable |

Study 1: In Vitro Evaluation

In a study assessing the cytotoxic effects of various diazene derivatives on human cancer cell lines, this compound was included among several tested compounds. Although it did not show significant bioactivity compared to more potent derivatives like bis(spiro-pyrazolone), it provided insights into structure-activity relationships that could guide future modifications for enhanced efficacy .

Study 2: Genotoxicity Assessment

Another relevant study focused on the genotoxic effects of bis(diazene) compounds. The comet assay revealed that certain derivatives induced significant DNA damage in treated cells. Although this compound was not singled out for high toxicity in this study, its structural similarities with other tested compounds warrant further investigation into its potential genotoxic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.